Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

説明

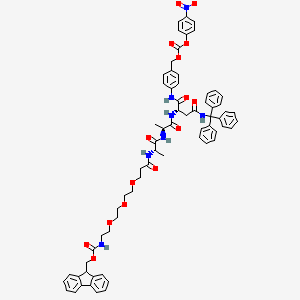

Structure

2D Structure

特性

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76)/t45-,46-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTALOCBQBLGIB-QLKUJSDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H69N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: A Legumain-Cleavable Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a highly specialized, cleavable linker molecule designed for the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in the targeted delivery of cytotoxic payloads to cancer cells. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key pathways are presented to facilitate its effective implementation in research and drug development settings.

Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is an advanced linker system featuring a legumain-cleavable peptide sequence, a self-immolative spacer, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility. Its design allows for stable circulation in the bloodstream and specific payload release within the tumor microenvironment, where the enzyme legumain is often overexpressed.[1]

Chemical Structure and Properties

This compound is a multifaceted molecule with distinct functional units, each contributing to its overall performance as an ADC linker.

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the peptide, crucial during solid-phase peptide synthesis.

-

PEG3 (3-unit Polyethylene Glycol): A hydrophilic spacer that improves the aqueous solubility and pharmacokinetic properties of the ADC.[2]

-

Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that is specifically recognized and cleaved by the lysosomal protease legumain.[1]

-

Trt (Trityl): A bulky, acid-labile protecting group for the side chain of asparagine, preventing unwanted side reactions during synthesis.

-

PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the peptide linker, undergoes a 1,6-elimination reaction to release the payload.

-

PNP (p-nitrophenyl): An activated carbonate group that facilitates the conjugation of the linker to the cytotoxic payload.

| Property | Value |

| Molecular Formula | C67H69N7O15 |

| Molecular Weight | 1212.30 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO |

| Storage | -20°C for long-term stability |

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound linker involves a series of well-defined steps, culminating in the targeted release of the cytotoxic payload.

References

In-Depth Technical Guide: Structure and Application of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Properties

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a sophisticated, cleavable linker molecule integral to the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted form of chemotherapy where a potent cytotoxic agent is linked to a monoclonal antibody, which in turn targets specific antigens on cancer cells. The linker is a critical component that ensures the stability of the ADC in circulation and allows for the specific release of the cytotoxic payload within the target cell.[1][2]

The structure of this compound is comprised of several key functional units:

-

Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the peptide. Its removal is a standard step in solid-phase peptide synthesis (SPPS).

-

PEG3 (Three-unit Polyethylene Glycol): A hydrophilic spacer that enhances the aqueous solubility of the linker-payload complex.[3][4]

-

Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that is designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage is a key mechanism for targeted drug release.

-

Trt (Trityl): A bulky, acid-labile protecting group for the side chain amide of the Asparagine residue, preventing unwanted side reactions during synthesis.

-

PAB (p-Aminobenzyl Alcohol): A self-immolative spacer. Once the peptide sequence is cleaved by the protease, the PAB group undergoes a 1,6-elimination reaction to release the attached drug in its unmodified, active form.[2]

-

PNP (p-Nitrophenyl): An activated carbonate ester that serves as a good leaving group, facilitating the conjugation of the linker to an amine-containing cytotoxic payload.[1][5]

Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C67H69N7O15 | [1][6] |

| Molecular Weight | 1212.30 g/mol | [1][6] |

| CAS Number | 2055042-82-3 | [6] |

| Purity | Typically >95% | [6] |

| Storage Conditions | -20°C | [5] |

Structural Representation

The connectivity of the individual components is illustrated in the diagram below.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of the Peptide-Linker

The synthesis of the peptide component is typically performed using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.

-

Resin Preparation: A suitable resin, such as a Rink Amide resin, is used as the solid support.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) is activated with a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA and coupled to the resin.

-

Washing: The resin is washed thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

-

Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Ala-OH, twice).

-

Linker and Spacer Attachment: The PEG3 spacer and the PAB-PNP moiety are then coupled to the N-terminus of the peptide chain.

-

Cleavage from Resin: The completed linker is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive functional groups.

-

Purification: The crude linker is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Conjugation to Cytotoxic Payload

-

Dissolution: The purified this compound linker and the amine-containing cytotoxic payload (e.g., MMAE) are dissolved in an anhydrous aprotic solvent like DMF or DMSO.

-

Reaction: The reaction is typically carried out at room temperature with stirring. The PNP group is a good leaving group that reacts with the primary or secondary amine of the payload to form a stable carbamate (B1207046) linkage.

-

Monitoring: The reaction progress is monitored by RP-HPLC or LC-MS.

-

Purification: Once the reaction is complete, the resulting linker-payload conjugate is purified by RP-HPLC to remove any unreacted starting materials.

Antibody-Drug Conjugation

-

Antibody Preparation: The monoclonal antibody's interchain disulfide bonds are partially reduced using a mild reducing agent like TCEP or DTT to generate free thiol groups.

-

Linker-Payload Modification (if necessary): For thiol-reactive conjugation, the linker-payload construct would typically have a maleimide (B117702) group instead of a PNP group. In the case of the PNP-activated linker, it would be used to conjugate to a payload that is then modified for antibody attachment, or in alternative conjugation strategies.

-

Conjugation Reaction: The reduced antibody is incubated with the linker-payload construct (e.g., one with a maleimide group) in a suitable buffer, typically at a controlled pH and temperature. The maleimide groups react with the free thiols on the antibody to form a stable thioether bond.

-

Purification of ADC: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, excess linker-payload, and aggregates.

-

Characterization: The final ADC is extensively characterized to determine the drug-to-antibody ratio (DAR), purity, aggregation levels, and in vitro cytotoxicity.

Data Presentation

The following tables provide illustrative data based on typical values for similar ADC linkers. Actual results may vary.

Table 1: Illustrative Synthesis and Purification Parameters

| Parameter | Value/Condition |

| Synthesis Scale | 100 mg |

| Overall Yield | 30-40% |

| HPLC Purity | >95% |

| Mobile Phase (Purification) | Acetonitrile/Water with 0.1% TFA |

| Column (Purification) | Preparative C18 |

Table 2: Illustrative Characterization of a Resulting ADC

| Parameter | Method | Typical Value |

| Drug-to-Antibody Ratio (DAR) | RP-HPLC, HIC | 3.5 - 4.0 |

| Monomer Purity | SEC | >98% |

| Free Drug Level | RP-HPLC | <1% |

| In vitro Cytotoxicity (IC50) | Cell-based assay | 0.1 - 10 nM |

Experimental Workflow and Signaling Pathway

General Experimental Workflow for ADC Synthesis

The following diagram outlines the key steps in the synthesis and purification of an Antibody-Drug Conjugate using a cleavable linker.

Caption: Workflow for ADC synthesis, conjugation, and characterization.

Mechanism of Action: Intracellular Drug Release

This diagram illustrates the signaling pathway from ADC internalization to the release of the cytotoxic payload within a target cancer cell.

Caption: Mechanism of intracellular drug release from a cleavable linker ADC.

References

An In-Depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: A Legumain-Cleavable Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a sophisticated, cleavable linker molecule designed for the development of advanced antibody-drug conjugates (ADCs). This technical guide delineates the core mechanism of action, provides a comprehensive overview of its chemical components, and offers detailed experimental protocols for its application in bioconjugation. The linker's design, featuring a legumain-cleavable peptide sequence, a self-immolative spacer, and a polyethylene (B3416737) glycol (PEG) moiety, offers a strategic advantage in achieving targeted payload release and enhancing the therapeutic window of ADCs.

Introduction

Antibody-drug conjugates represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is of paramount importance, dictating the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This compound is an advanced linker system engineered for controlled, intracellular drug delivery, leveraging the unique enzymatic conditions within the tumor microenvironment.

Core Components and Their Functions

The multifaceted nature of this compound is derived from its distinct chemical moieties, each serving a specific purpose in the overall mechanism of action.

| Component | Chemical Name | Function |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | A base-labile protecting group for the N-terminus of the peptide, crucial for solid-phase peptide synthesis (SPPS). |

| PEG3 | Triethylene Glycol | A hydrophilic spacer that enhances the aqueous solubility and bioavailability of the ADC, and can reduce aggregation. |

| Ala-Ala-Asn | Alanine-Alanine-Asparagine | A tripeptide sequence specifically designed as a substrate for the lysosomal protease legumain , which is often overexpressed in the tumor microenvironment.[1][2][3] |

| (Trt) | Trityl | A protecting group for the amide side chain of asparagine, preventing side reactions during synthesis. |

| PAB | p-Aminobenzyl Alcohol | A self-immolative spacer that, upon enzymatic cleavage of the peptide, undergoes a 1,6-elimination reaction to release the payload in its active form. |

| PNP | p-Nitrophenyl Carbonate | An activated leaving group that facilitates the efficient and stable conjugation of the linker to an amine- or hydroxyl-containing payload molecule. |

Mechanism of Action: Legumain-Mediated Payload Release

The primary mechanism of action for this linker is centered on its selective cleavage by the lysosomal cysteine protease, legumain (also known as asparaginyl endopeptidase).[1][2] This process ensures that the cytotoxic payload is released predominantly within the target cancer cells, minimizing off-target toxicity.

The intracellular journey and activation cascade can be summarized as follows:

-

ADC Internalization: An ADC constructed with the this compound linker binds to its target antigen on the surface of a cancer cell and is subsequently internalized via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle characterized by its acidic pH and high concentration of degradative enzymes, including legumain.

-

Legumain-Mediated Cleavage: Within the lysosome, legumain recognizes and cleaves the peptide bond on the C-terminal side of the asparagine (Asn) residue in the Ala-Ala-Asn sequence.[1][2][3]

-

Self-Immolation: The cleavage of the peptide triggers the spontaneous 1,6-elimination of the p-aminobenzyl (PAB) spacer.

-

Payload Release: This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.

Caption: Legumain-mediated cleavage and payload release pathway.

Quantitative Data

While specific kinetic data for the this compound linker is proprietary and subject to experimental conditions, the following table presents expected performance characteristics based on published data for similar asparagine-containing, legumain-cleavable linkers.[4][5]

| Parameter | Expected Value | Significance |

| Legumain Cleavage Rate (k_cat/K_m) | 10^4 - 10^6 M⁻¹s⁻¹ | Efficient cleavage within the lysosome. |

| Plasma Stability (t_1/2) | > 150 hours | High stability in circulation, minimizing premature payload release.[4][5] |

| Solubility | High | The PEG3 spacer enhances aqueous solubility, aiding in formulation and reducing aggregation. |

Experimental Protocols

The following are representative protocols for the synthesis of the linker-payload conjugate and its subsequent conjugation to an antibody. These protocols are intended as a guide and may require optimization based on the specific payload and antibody used.

Synthesis of the Peptide-Linker

The this compound linker is typically synthesized using solid-phase peptide synthesis (SPPS) followed by solution-phase modification.

Caption: Workflow for synthesis and conjugation of the ADC.

Materials:

-

Fmoc-Asn(Trt)-Wang resin

-

Fmoc-Ala-OH

-

Fmoc-PEG3-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

p-Aminobenzyl alcohol (PAB-OH)

-

p-Nitrophenyl chloroformate

-

Payload with a primary or secondary amine

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIPEA)

Protocol:

-

Peptide Synthesis:

-

Swell Fmoc-Asn(Trt)-Wang resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Amino Acid Coupling: Couple Fmoc-Ala-OH using DIC and HOBt in DMF. Repeat for the second Ala residue and then for Fmoc-PEG3-OH.

-

Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

-

Cleavage from Resin:

-

Cleave the peptide-PEG construct from the resin using a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

-

Precipitate the cleaved product in cold diethyl ether and purify by HPLC.

-

-

PAB-PNP Linker Assembly:

-

In a separate reaction, convert PAB-OH to p-aminobenzyl p-nitrophenyl carbonate using p-nitrophenyl chloroformate and a non-nucleophilic base like DIPEA.

-

Couple the purified peptide-PEG to the activated PAB-PNP linker.

-

-

Payload Conjugation:

-

Remove the N-terminal Fmoc group from the peptide-linker construct using 20% piperidine in DMF.

-

React the deprotected linker with the amine-containing payload in the presence of a base such as DIPEA.

-

Monitor the reaction by LC-MS and purify the final linker-payload conjugate by preparative HPLC.

-

Antibody-Drug Conjugation

This protocol describes a typical conjugation to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

The purified linker-payload with a maleimide (B117702) group (requires modification of the linker)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column

Protocol:

-

Antibody Reduction:

-

Partially reduce the antibody by incubating with a controlled molar excess of TCEP to generate free thiol groups.

-

-

Conjugation:

-

Add the maleimide-activated linker-payload to the reduced antibody solution.

-

Allow the reaction to proceed at room temperature or 4°C.

-

-

Quenching:

-

Quench any unreacted thiols by adding an excess of N-acetylcysteine.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography.

-

-

Characterization:

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

-

Conclusion

This compound represents a highly engineered and versatile linker for the development of next-generation ADCs. Its legumain-cleavable design offers a distinct advantage in achieving tumor-specific payload release, potentially leading to improved efficacy and a wider therapeutic index. The inclusion of a PEG spacer further enhances its pharmaceutical properties. The detailed methodologies provided in this guide offer a framework for the successful implementation of this advanced linker technology in the design and synthesis of novel antibody-drug conjugates.

References

- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG3 Spacer in Antibody-Drug Conjugate (ADC) Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component connecting these two moieties, profoundly influences the efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly short-chain PEGs like PEG3, has emerged as a key strategy to optimize ADC performance. This technical guide provides a comprehensive overview of the role of the PEG3 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Functions of the PEG3 Spacer in ADC Linkers

The inclusion of a PEG3 spacer in an ADC linker serves several critical functions, primarily revolving around modulating the physicochemical properties of the conjugate. Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, reduced solubility, and rapid clearance from circulation. The hydrophilic nature of the PEG spacer helps to counteract this hydrophobicity.

A key advantage of incorporating PEG spacers is the ability to increase the drug-to-antibody ratio (DAR) without compromising the ADC's stability.[1] Higher DARs are desirable as they increase the amount of payload delivered to the target cancer cells. However, without a hydrophilic spacer, high DAR ADCs are prone to aggregation and poor pharmacokinetics. The PEG3 spacer, by shielding the hydrophobic payload, enables the development of ADCs with higher DARs that remain soluble and stable in systemic circulation.[1]

The PEG spacer also enhances the pharmacokinetic properties of the ADC. The hydrophilic PEG chain creates a hydration shell around the conjugate, which can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased tumor accumulation.[2] This improved pharmacokinetic profile allows for more sustained exposure of the tumor to the cytotoxic payload, potentially leading to enhanced anti-tumor efficacy.

Quantitative Impact of PEGylation on ADC Performance

The inclusion of a PEG spacer has a demonstrable impact on the key performance indicators of an ADC. The following tables summarize the quantitative data from comparative studies of ADCs with and without PEG linkers.

| ADC Construct | Linker Type | Average DAR | In Vitro Cytotoxicity (IC50, nM) | Reference |

| Anti-HER2 ADC | Thiol-reactive linker | ~4 | SK-BR-3: 0.5 | [3] |

| BT-474: 0.8 | [3] | |||

| SK-OV-3: 1.2 | [3] | |||

| NCI-N87: 1.5 | [3] | |||

| Anti-HER2 ADC (PEGylated) | Thiol-PEG3-acid | Not specified | Not specified | [3] |

| Brentuximab | mc-VC-PABC (non-PEGylated) | Not specified | Karpas-299: 16 pM | [] |

| Trastuzumab-MMAE (Illustrative) | Short-Chain PEG | Not specified | SK-BR-3: ~10-50 pM | [] |

| ADC Construct | Linker Type | Half-life (t1/2) | Clearance (CL) | Reference |

| Affibody-MMAE Conjugate | SMCC (no PEG) | Not specified | Not specified | [5] |

| Affibody-MMAE Conjugate | PEG4K | 2.5-fold increase vs. no PEG | Not specified | [5] |

| Affibody-MMAE Conjugate | PEG10K | 11.2-fold increase vs. no PEG | Not specified | [5] |

| PEGylated ADCs (general) | PEG spacer | Longer half-life | Reduced clearance | [2][6] |

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of ADCs. The following are key experimental protocols relevant to the synthesis and characterization of ADCs containing a PEG3 spacer.

Synthesis of a Thiol-PEG3-Acid Drug-Linker Conjugate

This protocol outlines the steps for conjugating a thiol-PEG3-acid linker to an amine-containing cytotoxic drug.

Materials:

-

Thiol-PEG3-acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Amine-containing cytotoxic drug

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Activation of Thiol-PEG3-acid:

-

Dissolve Thiol-PEG3-acid in anhydrous DMF.

-

Add 1.1 equivalents of DCC and 1.1 equivalents of NHS.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.

-

-

Conjugation to the Cytotoxic Drug:

-

In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.

-

Add 2-3 equivalents of DIPEA to the drug solution to act as a base.

-

Slowly add the activated Thiol-PEG3-acid-NHS ester solution to the drug solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purify the drug-linker conjugate by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.[3]

-

Site-Specific Antibody-Drug Conjugation

This protocol describes the site-specific conjugation of a drug-linker to an antibody with an engineered cysteine residue.

Materials:

-

Antibody with an engineered cysteine residue

-

Maleimide-activated drug-linker (e.g., from section 3.1, after activation of the thiol group)

-

Phosphate Buffered Saline (PBS), pH 7.4 with 1 mM EDTA

-

N-acetylcysteine (to quench the reaction)

-

Size Exclusion Chromatography (SEC) column

Procedure:

-

Antibody Preparation:

-

Ensure the engineered cysteine residue on the antibody is in its reduced form. If necessary, perform a partial reduction of interchain disulfide bonds using a mild reducing agent like TCEP.

-

Purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA.[3]

-

-

Conjugation Reaction:

-

Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO.

-

Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. The molar ratio of drug-linker to antibody should be optimized to achieve the desired DAR.

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of N-acetylcysteine.

-

Purify the ADC using an SEC column to remove unreacted drug-linker and other small molecules.[3]

-

Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry

This protocol provides a general workflow for determining the average DAR of an ADC using LC-MS.

Materials:

-

Purified ADC sample

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF)

-

Deconvolution software

Procedure:

-

Sample Preparation:

-

Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in an appropriate buffer.

-

For glycosylated ADCs, deglycosylation using an enzyme like PNGase F can simplify the mass spectrum.[7]

-

-

LC-MS Analysis:

-

Inject the ADC sample into the LC-MS system.

-

Perform chromatographic separation, typically using a reversed-phase column, to separate the ADC from any impurities.

-

Acquire the mass spectrum of the intact ADC.

-

-

Data Analysis:

-

Use deconvolution software to process the raw mass spectrum and determine the molecular weights of the different drug-loaded antibody species.

-

Calculate the average DAR by taking a weighted average of the different species, based on their relative abundance from the peak areas in the deconvoluted spectrum.[][8]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the in vitro potency of an ADC using a standard MTT assay.

Materials:

-

Cancer cell lines (antigen-positive and antigen-negative)

-

Cell culture medium and supplements

-

96-well plates

-

ADC, naked antibody, and free drug solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at an optimized density and allow them to adhere overnight.[9]

-

-

Treatment:

-

Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium.

-

Replace the medium in the wells with the different concentrations of the test articles.[9]

-

-

Incubation:

-

Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-120 hours).[9]

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.[9]

-

-

Data Analysis:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9]

-

Visualizing Key Concepts and Workflows

Diagrams are essential tools for understanding complex biological systems and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams illustrating the structure of an ADC with a PEG3 linker and a typical experimental workflow.

Structure of an Antibody-Drug Conjugate with a PEG3 Linker

Caption: Structure of an ADC with a PEG3 spacer.

Experimental Workflow for ADC Development and Evaluation

Caption: Workflow for ADC development and evaluation.

Conclusion

The PEG3 spacer plays a multifaceted and crucial role in the design of modern Antibody-Drug Conjugates. Its ability to enhance hydrophilicity, improve pharmacokinetic properties, and enable higher drug-to-antibody ratios without compromising stability directly contributes to the development of more effective and safer ADCs. The strategic incorporation of short-chain PEG linkers like PEG3 represents a significant advancement in linker technology, allowing for the fine-tuning of ADC properties to maximize their therapeutic potential. As the field of ADCs continues to evolve, the rational design of linkers, with a keen understanding of the role of components like the PEG3 spacer, will remain a cornerstone of successful drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpst.cz [hpst.cz]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciex.com [sciex.com]

- 8. lcms.cz [lcms.cz]

- 9. selectscience.net [selectscience.net]

The Lynchpin of Targeted Therapy: A Technical Guide to the PAB Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PABC) self-immolative spacer is a critical component in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its elegant mechanism of traceless drug release following a specific triggering event has made it a cornerstone of modern targeted cancer therapy. This technical guide provides an in-depth exploration of the PAB spacer's function, the underlying chemical principles, and the experimental methodologies used to evaluate its performance.

Core Function and Mechanism of Action

The primary function of the PAB self-immolative spacer is to act as a stable linkage between a targeting moiety (like an antibody) and a potent cytotoxic payload in circulation, and then to efficiently release the unmodified payload within the target cell. This process is initiated by the cleavage of a trigger group, which is most commonly an enzyme-labile peptide sequence such as valine-citrulline (Val-Cit).

Upon internalization of the ADC into the target cancer cell, lysosomal proteases like Cathepsin B cleave the Val-Cit dipeptide.[1][2] This cleavage event unmasks an aniline (B41778) nitrogen on the PAB spacer, initiating a cascade of spontaneous electronic rearrangements known as 1,6-elimination.[3][4] This process involves the formation of an unstable intermediate, which rapidly fragments to release the payload, carbon dioxide, and aza-quinone methide.[5][6] The self-immolative nature of this linker is crucial as it ensures that the released drug is in its fully active, unmodified form.[7]

The rate of this self-immolation can be influenced by the electronic properties of the aromatic ring of the PAB spacer and the nature of the leaving group (the payload).[8][9] For instance, electron-withdrawing groups can accelerate the immolation process.[8][9]

dot

Quantitative Data on Linker Stability and Cleavage

The stability of the ADC in circulation and the efficiency of payload release upon internalization are critical parameters for its therapeutic efficacy and safety. While precise kinetic data for the self-immolation step of the PAB spacer is often proprietary, extensive data exists for the stability of the entire linker-payload construct in various biological media.

| Parameter | Linker System | Condition | Result | Reference |

| Plasma Stability | Val-Cit-PABC-MMAE | Human Plasma | Half-life of ~230 days | [5] |

| Val-Cit-PABC-MMAE | Mouse Plasma | Half-life of ~80 hours | [5] | |

| Phe-Lys-PABC-MMAE | Human Plasma | Half-life of ~30 days | [5] | |

| Phe-Lys-PABC-MMAE | Mouse Plasma | Half-life of ~12.5 hours | [5] | |

| Enzymatic Cleavage | Val-Cit-PABC | Cathepsin B | Slower cleavage than Val-Ala, but less aggregation at high DAR | [5] |

| Val-Ala-PABC | Cathepsin B | Cleaved at half the rate of Val-Cit | [5] | |

| pH Stability | Imine-PABC | pH 7.4 | Minimum half-life of 20 hours | [3][10] |

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PAB-PNP Linker

This protocol outlines the synthesis of a key activated linker component used for conjugation to amine-containing payloads.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 7. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 10. Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Legumain-Cleavable Linkers: An In-Depth Technical Guide to the Ala-Ala-Asn Peptide Sequence in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, the critical bridge between the monoclonal antibody and the potent cytotoxic payload, plays a pivotal role in the efficacy and safety of these complex biotherapeutics. While cathepsin-B-cleavable linkers, such as the widely used Val-Cit-PABC motif, have dominated the clinical space, a new class of protease-cleavable linkers is emerging, offering potential advantages in stability and specificity. This technical guide provides a comprehensive exploration of the Ala-Ala-Asn tripeptide sequence, a substrate for the lysosomal protease legumain, as a promising linker technology for the next generation of ADCs.

Introduction: The Critical Role of the Linker in ADC Design

The success of an ADC hinges on its ability to deliver a cytotoxic payload specifically to tumor cells while minimizing systemic exposure and off-target toxicity. The linker is central to achieving this therapeutic window. It must remain stable in systemic circulation to prevent premature drug release, yet be efficiently cleaved within the tumor microenvironment or inside the target cancer cell to unleash the payload.

Protease-cleavable linkers are designed to be substrates for enzymes that are overexpressed in tumors. The most clinically advanced protease-cleavable linkers are dipeptide-based, primarily recognized by lysosomal proteases like cathepsin B. The Val-Cit linker, for instance, is a key component of the approved ADC, Adcetris® (brentuximab vedotin).

However, the Val-Cit linker is not without its limitations. It has been shown to be susceptible to premature cleavage by extracellular proteases, such as neutrophil elastase, which can lead to off-target toxicities. This has spurred the search for alternative protease-cleavable linkers with improved stability profiles and different enzymatic specificities.

The Ala-Ala-Asn Linker: A Substrate for Legumain

The Ala-Ala-Asn tripeptide has emerged as a promising alternative, leveraging the enzymatic activity of legumain (also known as asparaginyl endopeptidase). Legumain is a lysosomal cysteine protease that exhibits strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues.

Key Characteristics of Legumain:

-

Overexpression in Tumors: Legumain is frequently overexpressed in various solid tumors, including breast, colon, and prostate cancers, and its expression often correlates with tumor progression and metastasis.[1][2][3]

-

pH-Dependent Activity: Legumain is optimally active in the acidic environment of endosomes and lysosomes (pH 4.5-6.0), which provides an additional layer of tumor selectivity.[4]

-

Distinct Substrate Specificity: Its unique specificity for asparagine residues differentiates it from other proteases like cathepsins, potentially reducing off-target cleavage.

The Ala-Ala-Asn sequence is designed to be recognized and cleaved by legumain between the asparagine and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This cleavage initiates a cascade that leads to the release of the active payload.

Mechanism of Action: Legumain-Mediated Payload Release

The intracellular processing of an ADC equipped with an Ala-Ala-Asn linker follows a well-defined pathway:

-

Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis.

-

Trafficking to Lysosomes: The ADC-antigen complex is trafficked through the endosomal pathway to the lysosome.

-

Acidification and Legumain Activation: The acidic environment of the lysosome activates legumain.

-

Linker Cleavage: Legumain recognizes and cleaves the Ala-Ala-Asn peptide bond C-terminal to the asparagine residue.

-

Self-Immolation: The cleavage of the PABC linker from the peptide triggers a 1,6-elimination reaction.

-

Payload Release: This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released payload can then exert its cytotoxic effect, typically by interfering with critical cellular processes such as microtubule dynamics or DNA replication, leading to apoptosis.

Quantitative Data Summary

A key advantage of the Ala-Ala-Asn linker is its potential for improved stability and distinct cleavage profile compared to traditional linkers. The following tables summarize available quantitative data.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Asn-Containing and Val-Cit Linkers

| Cell Line | Target Antigen | Payload | Linker | IC50 (µg/mL) | Reference |

| Granta-519 (High Legumain) | CD79b | MMAE | Asn-Asn | ~0.03 | [5] |

| Granta-519 (High Legumain) | CD79b | MMAE | Val-Cit | ~0.21 | [5] |

| RL (Low Legumain) | CD79b | MMAE | Asn-Asn | ~0.03 | [5] |

| RL (Low Legumain) | CD79b | MMAE | Val-Cit | ~0.03 | [5] |

| SKBR3 (Her2-positive) | Her2 | MMAE | Asn-Asn | ~0.021-0.042 | [6] |

| Ramos (CD20-positive) | CD20 | MMAE | Asn-Asn | ~0.15-0.2 | [6] |

| BxPC-3 (TROP2-positive) | TROP2 | Exatecan | Gly-Asn-Asn-Gly | Data not in µg/mL | [7] |

| CFPAC-1 (TROP2-positive) | TROP2 | Exatecan | Gly-Asn-Asn-Gly | Data not in µg/mL | [7] |

Table 2: Comparative Plasma Stability of Asn-Containing and Val-Cit Linkers

| Linker Type | Plasma Source | Incubation Time | Payload Loss (%) | Reference |

| Asn-Asn-PABC-MMAE | Human Serum | 7 days | ~5% | [6] |

| Val-Cit-PABC-MMAE | Human Serum | 7 days | ~2% | [6] |

| Asn-Asn-PABC-MMAE | Mouse Serum | 7 days | ~15% | [6] |

| Val-Cit-PABC-MMAE | Mouse Serum | 7 days | >20% | [6] |

| Gly-Asn-Asn-(GABA)-Exatecan | Human Serum | 14 days | Lower than Val-Cit | [8] |

| Gly-Asn-Asn-(GABA)-Exatecan | Mouse Serum | 14 days | Lower than Val-Cit | [8] |

| Val-Cit-PABC | Mouse Plasma | 1 hour | Hydrolyzed | [9] |

| Val-Cit-PABC | Human Plasma | >100 hours | Stable | [10] |

Table 3: In Vivo Efficacy of an ADC with an Asn-Asn Linker in a Xenograft Model

| Xenograft Model | Target Antigen | ADC | Dosing | Outcome | Reference |

| MDA-MB-468 (TNBC) | Trop2 | Anti-Trop2-Asn-Asn-PABC-MMAE | Single dose | Comparable or improved efficacy vs. Val-Cit ADC | [5] |

| CFPAC-1 (Pancreatic) | TROP2 | α-TROP2_Gly-Asn-Asn-Gly_Exatecan | Single dose | Potent efficacy | [7] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, conjugation, and evaluation of ADCs featuring the Ala-Ala-Asn linker.

Synthesis of Fmoc-Ala-Ala-Asn-PABC-Payload

The synthesis of the linker-payload construct is typically performed using solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation to the payload.

Materials:

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Ala-OH

-

PABC-PNP (p-nitrophenyl carbonate)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cytotoxic payload with a primary or secondary amine (e.g., MMAE)

-

DIPEA (N,N-Diisopropylethylamine)

Protocol:

-

Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Asn): Dissolve Fmoc-Asn(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin.

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH as described in step 3.

-

Fmoc Deprotection: Repeat step 2.

-

Third Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH as described in step 3.

-

PABC Spacer Coupling: After Fmoc deprotection, add PABC-PNP (2 eq.) and DIPEA (4 eq.) in DMF to the resin and react overnight.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

-

Payload Conjugation: Dissolve the purified peptide-linker and the payload (1.1 eq.) in DMF. Add DIPEA (3 eq.) and stir at room temperature for 4 hours.

-

Final Purification: Purify the final Fmoc-Ala-Ala-Asn-PABC-payload conjugate by reverse-phase HPLC.

Antibody-Linker-Payload Conjugation

Site-specific conjugation methods are preferred to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR). One common method involves engineering a cysteine residue at a specific site on the antibody.

Materials:

-

Engineered monoclonal antibody with a free cysteine residue

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Ala-Ala-Asn-linker-payload with a maleimide (B117702) group

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

Protocol:

-

Antibody Reduction (if necessary): If the engineered cysteine is disulfide-capped, treat the antibody with a 10-fold molar excess of TCEP in PBS at 37°C for 1 hour.

-

Buffer Exchange: Remove excess TCEP by buffer exchange into PBS using a desalting column.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the maleimide-functionalized linker-payload to the reduced antibody.

-

Incubation: Gently rock the reaction mixture at room temperature for 2-4 hours.

-

Quenching: Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

-

Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography.

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Legumain Cleavage Assay

This assay is used to confirm the specific cleavage of the Ala-Ala-Asn linker by legumain.

Materials:

-

Purified ADC with Ala-Ala-Asn linker

-

Recombinant human legumain

-

Legumain assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM DTT, pH 5.5)

-

Quenching solution (e.g., 10% formic acid)

-

LC-MS/MS system

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration 1 µM) and recombinant legumain (final concentration 50 nM) in the legumain assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction.

-

Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Conclusion and Future Directions

The Ala-Ala-Asn peptide linker represents a significant advancement in ADC technology, offering a legumain-cleavable alternative to the more established cathepsin-B-sensitive linkers. The high tumor-associated expression and pH-dependent activity of legumain provide a strong rationale for the improved tumor selectivity of ADCs employing this linker.

The available data, although still emerging, suggests that Asn-containing linkers can exhibit comparable or even superior in vitro cytotoxicity and in vivo efficacy to Val-Cit-based linkers, particularly in tumors with high legumain expression. Furthermore, the enhanced plasma stability of these linkers, especially in rodent models, facilitates more reliable preclinical evaluation.

Future research should focus on a more extensive head-to-head comparison of the Ala-Ala-Asn linker with other linker technologies across a broader range of cancer models and payloads. Further optimization of the peptide sequence to fine-tune cleavage kinetics and stability will also be crucial. As our understanding of the tumor microenvironment deepens, the development of ADCs with linkers responsive to a diverse array of tumor-specific enzymes, such as the Ala-Ala-Asn linker, will undoubtedly pave the way for more effective and safer cancer therapeutics.

References

- 1. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of Legumain Correlates with Prognosis and Metastasis in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The High Expression of Legumain in Canine Neoplasms: A Retrospective Analysis of 100 Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]

- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orb.binghamton.edu [orb.binghamton.edu]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

The p-Nitrophenyl Group: A Versatile Tool for Monitoring and Quantifying Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p-nitrophenyl (PNP) group is a valuable and widely utilized chemical moiety in biochemical and pharmaceutical research. Its utility stems from its properties as an excellent leaving group, which, when coupled with a substrate for a specific enzyme, allows for the convenient and sensitive monitoring of enzymatic activity. This guide provides a comprehensive overview of the core properties of the PNP leaving group, its applications in various assays, and detailed experimental protocols.

Core Properties of the p-Nitrophenyl Leaving Group

The effectiveness of the p-nitrophenyl group as a leaving group is rooted in the electronic properties of the nitro substituent. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electron-withdrawing nature has several important consequences:

-

Increased Acidity of the Phenolic Proton: The nitro group stabilizes the negative charge of the corresponding phenoxide ion through resonance, making p-nitrophenol significantly more acidic than phenol. This is reflected in its lower pKa value.

-

Facilitation of Nucleophilic Attack: The electron-withdrawing properties of the nitro group make the carbonyl carbon (in the case of p-nitrophenyl esters) or the phosphorus atom (in the case of p-nitrophenyl phosphate) more electrophilic and thus more susceptible to nucleophilic attack.

-

Stabilization of the Leaving Group: Upon cleavage of the bond to the substrate, the resulting p-nitrophenolate anion is highly resonance-stabilized, making it a thermodynamically favorable leaving group.

These properties make p-nitrophenyl-derivatized substrates ideal for a wide range of enzymatic assays. The hydrolysis of these substrates, catalyzed by the enzyme of interest, releases the p-nitrophenolate ion, which has a distinct yellow color under alkaline conditions. This color change can be readily quantified spectrophotometrically, providing a direct measure of enzyme activity.

Quantitative Data Summary

The following table summarizes key quantitative data for p-nitrophenol and its application in bioassays.

| Parameter | Value | Conditions | Reference(s) |

| pKa of p-nitrophenol | 7.14 - 7.15 | 25 °C | [1][2] |

| Molar Extinction Coefficient (ε) of p-nitrophenolate | 18,000 M⁻¹cm⁻¹ | At 405 nm in alkaline solution | [3][4][5][6] |

| 16,000 M⁻¹cm⁻¹ | At 405 nm in 0.5 M EDTA | [3][6] | |

| 12,800 M⁻¹cm⁻¹ | At 405 nm in PBS (pH 7.4) | [7] | |

| Wavelength of Maximum Absorbance (λmax) of p-nitrophenolate | 405 nm | Alkaline pH | [3][4][5][6] |

Experimental Protocols

The use of p-nitrophenyl-based substrates is a cornerstone of many routine enzyme assays. Below are detailed methodologies for three common applications.

Alkaline Phosphatase (ALP) Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This assay is widely used to measure the activity of alkaline phosphatase, an enzyme commonly used as a reporter in Enzyme-Linked Immunosorbent Assays (ELISAs).

Materials:

-

pNPP Substrate Solution: Dissolve pNPP tablets or powder in an appropriate buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8 or a ready-to-use solution) to a final concentration of 1 mg/mL.[8]

-

Sample containing Alkaline Phosphatase (e.g., cell lysate, serum, or secondary antibody conjugate in an ELISA).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Sample Preparation: Prepare serial dilutions of your enzyme sample in an appropriate assay buffer.

-

Reaction Initiation: Add 100-200 µL of the pNPP substrate solution to each well of the microplate containing the sample.[8][10]

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-60 minutes). The incubation time can be optimized based on the enzyme activity.[8][9][11] Protect the plate from light during incubation.[8]

-

Reaction Termination (for endpoint assays): Add 50 µL of stop solution to each well to stop the enzymatic reaction.[8][9][10] This also ensures the pH is sufficiently alkaline for maximal color development of the p-nitrophenolate ion.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate, c is the concentration of the product, and l is the path length of the cuvette/well.

Lipase (B570770)/Esterase Assay using p-Nitrophenyl Butyrate (B1204436) (pNPB) or Acetate (B1210297) (pNPA)

This assay is used to determine the activity of lipases and esterases, which are involved in lipid metabolism and other hydrolytic processes.

Materials:

-

pNPB or pNPA Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl butyrate or acetate in a suitable organic solvent like acetonitrile (B52724) or DMSO.

-

Assay Buffer: e.g., 100 mM Sodium Phosphate Buffer, pH 7.2, containing a detergent such as Triton X-100 to emulsify the substrate.

-

Sample containing lipase or esterase.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 400-415 nm.

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing the assay buffer and the enzyme sample.

-

Reaction Initiation: Initiate the reaction by adding a small volume of the pNPB or pNPA stock solution to the reaction mixture. The final concentration of the substrate should be optimized for the specific enzyme.

-

Measurement (Kinetic Assay): Immediately start monitoring the increase in absorbance at 400-415 nm over time. The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

-

Data Analysis: The enzyme activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of p-nitrophenolate. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Cholinesterase Assay using p-Nitrophenyl Acetate (pNPA)

This assay can be adapted to measure the activity of cholinesterases, enzymes crucial for neurotransmission.

Materials:

-

pNPA Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl acetate in ethanol (B145695) or methanol.

-

Assay Buffer: e.g., Phosphate buffer, pH 7.4.

-

Sample containing cholinesterase.

-

Spectrophotometer or microplate reader.

Procedure:

-

Reaction Setup: Combine the assay buffer and the enzyme sample in a cuvette or microplate well.

-

Reaction Initiation: Start the reaction by adding the pNPA substrate.

-

Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 405 nm.

-

Data Analysis: Calculate the enzyme activity based on the rate of p-nitrophenol production.

Visualizing Key Processes

Chemical Reaction: Hydrolysis of a p-Nitrophenyl Ester

The fundamental reaction in most PNP-based assays is the hydrolysis of the ester or phosphate bond, leading to the release of the chromogenic p-nitrophenolate.

Caption: General mechanism of p-nitrophenyl ester hydrolysis.

Experimental Workflow: General Enzyme Assay

The following diagram outlines the typical workflow for an enzyme assay using a p-nitrophenyl substrate.

Caption: Standard workflow for a p-nitrophenyl-based enzyme assay.

Signaling Pathway Context: Protein Tyrosine Phosphatase (PTP) Assay

p-Nitrophenyl phosphate is a common substrate for assaying the activity of protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways.[1] PTPs dephosphorylate tyrosine residues on target proteins, thereby modulating their activity.

Caption: Use of pNPP to assay PTP activity in a signaling context.

Conclusion

The p-nitrophenyl leaving group is an indispensable tool in modern biological and pharmaceutical research. Its well-characterized chemical properties, coupled with the simplicity and sensitivity of the resulting colorimetric assays, make it a robust choice for quantifying the activity of a wide array of enzymes. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively utilize PNP-based substrates in their work, from routine enzyme characterization to high-throughput screening in drug discovery.

References

- 1. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. static.igem.org [static.igem.org]

- 8. p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase Assay Kit, BioAssay(TM) | United States Biological | Biomol.com [biomol.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Introduced by Carpino and Han in 1970, the Fmoc group's base-lability provides a mild and orthogonal protection strategy, contrasting with the harsher, acid-based conditions of the traditional tert-butyloxycarbonyl (Boc) method.[1][3] This guide provides a comprehensive technical overview of the Fmoc group, its application in SPPS, detailed experimental protocols, and strategies to mitigate common side reactions.

The Chemistry of the Fmoc Group

The Fmoc group is an amine protecting group valued for its stability in acidic conditions and its selective removal under mild basic conditions.[4][5] This chemical property is central to its utility in SPPS, allowing for the iterative deprotection of the N-terminal amine of a growing peptide chain without disturbing the acid-labile protecting groups on amino acid side chains or the linkage of the peptide to the resin support.[1][]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine (B6355638).[7][8]

-

Proton Abstraction: The base removes the acidic proton at the C9 position of the fluorene (B118485) ring system.[7][9]

-

β-Elimination: This deprotonation is followed by a rapid β-elimination, which releases the free amine, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[7][9][10]

-

DBF Scavenging: The excess secondary amine in the reaction mixture traps the electrophilic DBF to form a stable adduct, driving the reaction to completion and preventing the DBF from causing side reactions with the newly liberated amine.[7][9]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][2] Each cycle of amino acid addition consists of four main stages: deprotection, washing, coupling, and another washing step.

A key advantage of the Fmoc strategy is the ability to monitor the deprotection step in real-time.[1] The fluorenyl group has a strong UV absorbance, allowing for the quantification of the Fmoc-piperidine adduct in the wash solution to confirm the completion of the reaction.[3][11]

Orthogonality in Fmoc Chemistry

The success of Fmoc-SPPS hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions.[1][] In this strategy, the temporary N-terminal Fmoc group is base-labile, while the "permanent" side-chain protecting groups and the resin linker are acid-labile.[1][] This ensures that only the N-terminus is deprotected during the synthesis cycle, and all other protecting groups are removed simultaneously during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[3][12]

Quantitative Data and Comparisons

The choice between Fmoc and Boc chemistry depends on the specific requirements of the peptide sequence and application. The Fmoc strategy is now dominant due to its milder conditions and suitability for automation.[1][3]

Table 1: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection Reagent | 20-50% Piperidine in DMF (mild base)[5] | Trifluoroacetic acid (TFA) (strong acid)[13] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong-acid-labile (e.g., Bzl) |

| Final Cleavage Reagent | TFA (strong acid)[1] | Anhydrous HF or TFMSA (very strong acid)[12][13] |

| Key Advantages | Milder conditions, UV monitoring, automation-friendly[1][3] | Reduces aggregation in hydrophobic sequences[12][13] |

| Key Disadvantages | Potential for aggregation, base-catalyzed side reactions[12][14] | Harsh final cleavage, requires special equipment[1][13] |

Table 2: Common Side-Chain Protecting Groups (Fmoc/tBu Strategy) [3]

| Amino Acid | Side-Chain Group | Protecting Group |

|---|---|---|

| Arg | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Asp / Glu | Carboxylic Acid | OtBu (tert-butyl ester) |

| Asn / Gln | Amide | Trt (Trityl) |

| Cys | Thiol | Trt (Trityl), Acm (Acetamidomethyl) |

| His | Imidazole | Trt (Trityl), Boc (tert-butyloxycarbonyl) |

| Lys | Amine | Boc (tert-butyloxycarbonyl) |

| Ser / Thr / Tyr | Hydroxyl | tBu (tert-butyl) |

| Trp | Indole | Boc (tert-butyloxycarbonyl) |

Table 3: Deprotection Kinetics of Selected Fmoc-Amino Acids Deprotection efficiency using 20% v/v solutions of different reagents in DMF. Data is presented as the percentage of theoretical resin loading achieved at a given time.[7]

| Time (min) | Reagent | Fmoc-L-Leucine-OH (% Deprotection) | Fmoc-L-Arginine(Pbf)-OH (% Deprotection) |

| 3 | Piperidine (PP) | ~80% | ~60% |

| 3 | 4-Methylpiperidine (4MP) | ~80% | ~65% |

| 3 | Piperazine (B1678402) (PZ) | ~75% | ~45% |

| 7 | Piperidine (PP) | ~95% | ~90% |

| 7 | 4-Methylpiperidine (4MP) | ~95% | ~90% |

| 7 | Piperazine (PZ) | ~95% | ~85% |

| 10 | Piperidine (PP) | >98% | >98% |

| 10 | 4-Methylpiperidine (4MP) | >98% | >98% |

| 10 | Piperazine (PZ) | >98% | >98% |

Note: These results show that while deprotection of a simple residue like Leucine is rapid with all reagents, a sterically hindered residue like Arginine(Pbf) requires longer reaction times for complete removal, with piperazine being slightly less efficient at shorter time points.[7]

Common Side Reactions and Mitigation

Despite its advantages, Fmoc chemistry is susceptible to several sequence-dependent side reactions.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to cyclization under basic (deprotection) or acidic (cleavage) conditions, forming a stable aspartimide intermediate.[3][10][14] This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and piperidides, which are difficult to separate from the target peptide.[3][14]

-

Mitigation: Adding 0.1 M HOBt to the piperidine deprotection solution can reduce aspartimide formation.[14] Using specialized protecting groups for Asp can also prevent this side reaction.

-

-

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[14] It is especially prevalent when Proline or Glycine are in the first two positions.

-

Mitigation: Use of sterically bulky resins like 2-chlorotrityl chloride resin can inhibit this reaction.[14] Alternatively, coupling the third amino acid immediately after deprotection of the second can minimize the time available for cyclization.

-

-

Racemization: Epimerization, particularly at the C-terminal Cysteine residue, can occur during base-catalyzed deprotection steps.[3]

-

Mitigation: The choice of side-chain protecting group for Cys can influence the rate of racemization.[3] Careful control of base exposure time is also critical.

-

Detailed Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. Automated synthesizers follow similar principles.

Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide

This protocol outlines the steps for adding one amino acid.

-

Resin Preparation:

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[10][11]

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[11]

-

Drain the solution. A UV reading of the filtrate can be taken to confirm deprotection.[10]

-

-

Washing:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent/activator (e.g., HATU, HCTU, or DIC/HOBt, in slight excess to the amino acid) in DMF.[10][15]

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the washed resin.

-

Agitate the mixture at room temperature for 1-4 hours.[2][15]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[15]

-

A Kaiser test should now be negative, indicating the absence of free primary amines and a complete coupling reaction. If positive, the coupling step may need to be repeated.

-

The resin is now ready for the next deprotection cycle.

-

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

-

Resin Preparation:

-

After the final synthesis cycle, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it thoroughly under vacuum.[17]

-

-

Cleavage Cocktail Preparation:

-

Prepare a fresh cleavage cocktail appropriate for the peptide's amino acid composition. Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Standard Cocktail (for most peptides): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[2] TIS scavenges carbocations generated from tBu and Trt groups. Water helps suppress side reactions.

-

For peptides with Arg(Pbf/Pmc), Cys, or Met: More complex cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) may be required to prevent side reactions with these sensitive residues.

-

-

Cleavage Reaction:

-

Place the dry resin in a flask and add the cleavage cocktail (10-25 mL per gram of resin).

-

Stopper the flask and allow it to stand at room temperature with occasional swirling for 2-3 hours.[2]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin from the TFA solution. Wash the resin twice with fresh TFA.

-

Combine the filtrates and add the solution dropwise into a 10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

Conclusion

The Fmoc protection strategy is a robust and versatile methodology that has become the standard for solid-phase peptide synthesis.[1] Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and suitability for automation have enabled the routine synthesis of complex peptides that were previously inaccessible.[1][3] A thorough understanding of its underlying chemistry, potential side reactions, and optimization of protocols is essential for researchers and drug developers to successfully synthesize high-purity peptides for a wide array of scientific and therapeutic applications.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. lifetein.com [lifetein.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. tools.thermofisher.com [tools.thermofisher.com]

The Essential Guide to Trityl (Trt) Protection of Asparagine Side Chains in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) residues into synthetic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary obstacle is the propensity of the unprotected side-chain amide to undergo dehydration to a nitrile derivative during the crucial activation step, particularly when using carbodiimide-based coupling reagents. This irreversible side reaction leads to the formation of β-cyanoalanine, a problematic impurity that is difficult to separate from the target peptide, ultimately impacting yield and purity. Furthermore, the low solubility of N-α-Fmoc-protected asparagine (Fmoc-Asn-OH) in standard organic solvents used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), can hinder coupling efficiency.

To overcome these hurdles, protection of the asparagine side-chain amide is paramount. The trityl (Trt) group has emerged as the preferred protecting group in Fmoc-based SPPS, offering a robust solution to prevent undesirable side reactions and enhance solubility. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of Trt-protected asparagine.

Core Principles of Trt Protection

The trityl group, a bulky triphenylmethyl moiety, is introduced onto the nitrogen atom of the asparagine side-chain amide. This steric hindrance effectively shields the amide from participating in unwanted side reactions, most notably dehydration to a nitrile. The introduction of the hydrophobic Trt group also significantly improves the solubility of the Fmoc-Asn(Trt)-OH building block in common SPPS solvents.[1][2][3][4]

The Trt group is classified as an acid-labile protecting group, meaning it is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved under acidic conditions.[5] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the selective removal of the N-terminal Fmoc group at each cycle while the Trt and other acid-labile side-chain protecting groups remain intact until the final cleavage from the resin.

Data Presentation: Quantitative Comparison

The use of Fmoc-Asn(Trt)-OH demonstrably leads to the synthesis of significantly purer peptides compared to its unprotected counterpart. While specific yields are highly sequence-dependent, the reduction in side-product formation is a key advantage.

| Parameter | Fmoc-Asn-OH (Unprotected) | Fmoc-Asn(Trt)-OH (Protected) | Reference |

| Solubility in DMF/NMP | Low | High | [1][2][3][4] |

| Major Side Reaction | Nitrile formation (dehydration) | Minimal | [1][2][3] |

| Peptide Purity | Lower, with hard-to-remove nitrile impurities | Significantly higher | [6] |

| Coupling Efficiency | Can be compromised by poor solubility | Improved due to enhanced solubility | [6] |

Experimental Protocols

Synthesis of Fmoc-Asn(Trt)-OH